5-Amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile
CAS No.: 58791-78-9
Cat. No.: VC1996299
Molecular Formula: C10H6Cl2N4
Molecular Weight: 253.08 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 58791-78-9 |
---|---|
Molecular Formula | C10H6Cl2N4 |
Molecular Weight | 253.08 g/mol |
IUPAC Name | 5-amino-1-(3,4-dichlorophenyl)pyrazole-4-carbonitrile |
Standard InChI | InChI=1S/C10H6Cl2N4/c11-8-2-1-7(3-9(8)12)16-10(14)6(4-13)5-15-16/h1-3,5H,14H2 |
Standard InChI Key | LIBPJAAKKFAEAT-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1N2C(=C(C=N2)C#N)N)Cl)Cl |
Canonical SMILES | C1=CC(=C(C=C1N2C(=C(C=N2)C#N)N)Cl)Cl |
Introduction
Structure and Physicochemical Properties
Chemical Structure and Identification
5-Amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile consists of a pyrazole core with an amino group at position 5, a carbonitrile group at position 4, and a 3,4-dichlorophenyl substituent at position 1. This compound is characterized by the following properties:
Property | Value |
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CAS Number | 58791-78-9 |
Molecular Formula | C₁₀H₆Cl₂N₄ |
Molecular Weight | 253.09 g/mol |
IUPAC Name | 5-amino-1-(3,4-dichlorophenyl)pyrazole-4-carbonitrile |
Synonyms | 5-Amino-4-cyano-1-(3,4-dichlorophenyl)-1H-pyrazole; 5-amino-1-(3,4-dichlorophenyl)-4-pyrazolecarbonitrile |
The structure incorporates several key functional groups, including the pyrazole heterocycle, primary amine, nitrile group, and chlorinated aromatic ring, which contribute to its chemical reactivity and potential biological activities .
Physical Properties
The compound exhibits the following physical properties which are critical for its handling, storage, and application in various contexts:
Property | Value |
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Physical State | Solid (powder) |
Melting Point | 170 °C |
Boiling Point | 460.9±45.0 °C (Predicted) |
Density | 1.54±0.1 g/cm³ |
Appearance | Powder |
Storage Temperature | Ambient |
Stability | Stable under normal conditions |
These properties indicate that 5-Amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile is a thermally stable compound with a high boiling point, suggesting it can withstand various reaction conditions during chemical transformations .
Synthetic Methodologies
General Synthetic Approaches
The synthesis of 5-Amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile typically follows strategies similar to those used for other 5-amino-1-aryl-1H-pyrazole-4-carbonitrile derivatives. One of the most common approaches involves a Michael-type addition reaction between (ethoxymethylene)malononitrile and 3,4-dichlorophenylhydrazine .
The general procedure can be outlined as follows:
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A solution of 3,4-dichlorophenylhydrazine (1.2 mmol) is prepared in absolute ethanol (2 mL)
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(Ethoxymethylene)malononitrile is added slowly with stirring
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The solution is brought to reflux under nitrogen atmosphere
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After completion (typically 4 hours), the reaction mixture is purified by column chromatography
This reaction demonstrates high regioselectivity, yielding the 5-amino-1-aryl-1H-pyrazole-4-carbonitrile as the exclusive product, without formation of the 3-amino regioisomer or uncyclized hydrazide .
Reaction Mechanism
The formation of 5-Amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile proceeds through a plausible mechanism involving several key steps:
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Initial Michael-type addition of the more nucleophilic amino group of the hydrazine to the β-carbon of (ethoxymethylene)malononitrile
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Formation of an intermediate hydrazide
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Elimination and rearrangement resulting in an alkylidene hydrazide intermediate and ethanol as a leaving group
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Intramolecular cycloaddition via nucleophilic attack of the second amine on the nitrile carbon
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Formation of a pyrazole imine intermediate
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Aromatization leading to the final 5-amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile
This mechanistic pathway explains the high regioselectivity observed in the formation of the 5-amino derivative as the predominant product .
Optimization of Reaction Conditions
Studies on similar pyrazole derivatives have shown that the choice of solvent significantly impacts the yield and efficiency of the reaction. Comparative studies with various solvents including trifluoroethanol (TFE), ethanol (EtOH), methanol (MeOH), and tetrahydrofuran (THF) have demonstrated that both TFE and EtOH provide the highest yields for these reactions .
For 3,4-dichlorophenyl-substituted pyrazoles, ethanol typically serves as the most suitable solvent, yielding the desired product in moderate to good yields under mild reaction conditions. The reaction performance in different solvents has been reported as follows for similar compounds:
Solvent | Reaction Time | Yield |
---|---|---|
TFE | 0.5-4 h | 63-93% |
EtOH | 0.5-4 h | 47-84% |
MeOH | 0.5-4 h | Moderate |
THF | 0.5-4 h | Low |
These findings suggest that protic solvents, particularly ethanol, are optimal for the synthesis of 5-Amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile and related compounds .
Structural Characterization
Spectroscopic Properties
While specific spectroscopic data for 5-Amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile is limited in the available literature, its structural characterization would typically involve various spectroscopic techniques including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
For similar compounds in this family, characterization typically includes:
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¹H NMR spectroscopy showing:
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A singlet for the NH₂ protons (typically around 4.6-4.7 ppm)
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Aromatic protons from the phenyl ring (6.9-7.8 ppm)
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The pyrazole CH proton (around 7.6-7.7 ppm)
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¹³C NMR spectroscopy revealing:
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The carbonitrile carbon (around 113-114 ppm)
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The pyrazole carbons (typically around 75-77, 140-143, and 149-152 ppm)
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The aromatic carbons from the dichlorophenyl group
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IR spectroscopy showing characteristic absorption bands for:
X-ray Crystallography
X-ray crystallographic studies on similar pyrazole derivatives have provided valuable insights into their three-dimensional structures, bond lengths, and packing arrangements in the solid state. For compounds similar to 5-Amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile, crystallographic data has revealed the planar nature of the pyrazole ring and the orientation of the dichlorophenyl substituent relative to this plane .
Applications and Biological Significance
Pharmaceutical Applications
The 5-amino-1-aryl-1H-pyrazole-4-carbonitrile scaffold, including the 3,4-dichlorophenyl derivative, has garnered significant interest in medicinal chemistry due to its potential pharmacological activities. Pyrazole derivatives are known to exhibit various biological activities including:
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Adenosine A1 receptor antagonism
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Antimicrobial activity
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Anti-inflammatory properties
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Potential anticancer activity
These compounds can serve as valuable synthetic intermediates in the preparation of medicinal compounds with diverse therapeutic applications .
Agrochemical Applications
One of the most significant potential applications of 5-Amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile is in the field of agrochemistry. The functional groups present in this molecule (cyano, amine, and halogen substituents) make it particularly interesting for crop protection applications. Similar pyrazole derivatives have been explored as:
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Pesticides
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Fungicides
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Herbicides
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Plant growth regulators
The high selectivity and efficiency in the synthesis of these compounds make them attractive candidates for the development of new agrochemicals .
As Synthetic Intermediates
5-Amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile can serve as a versatile building block for the synthesis of more complex heterocyclic systems. The amino and nitrile functional groups provide reaction sites for further elaboration through various transformations including:
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Condensation reactions
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Cycloadditions
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Functionalization of the amino group
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Transformation of the nitrile group to other functionalities
These transformations can lead to the development of a wide variety of heterocycles with potential academic interest and industrial applications .
Hazard Type | Classification |
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Signal Word | Warning |
GHS Pictogram | GHS07 (Exclamation mark) |
Hazard Statements | May include H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |
Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes) |
These hazard classifications suggest that appropriate safety measures should be implemented when handling this compound .
Comparison with Structurally Related Compounds
Structural Analogs
5-Amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile belongs to a family of structurally related compounds with variations in the substitution pattern. Some notable structural analogs include:
Compound | CAS Number | Molecular Weight | Melting Point |
---|---|---|---|
5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile | 5334-43-0 | 184.20 g/mol | 132-137 °C |
5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile | Not provided | 218.64 g/mol | Not provided |
5-Amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile | 58791-79-0 | 253.09 g/mol | Not provided |
5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile | Not provided | 202.6 g/mol | 178.5-179.8 °C |
5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carbonitrile | Not provided | 214.08 g/mol | 148.4-148.8 °C |
This structural diversity allows for structure-activity relationship studies to optimize properties for specific applications .
Effect of Substituents on Properties
The substitution pattern on the phenyl ring significantly influences the physical, chemical, and biological properties of these compounds. The 3,4-dichloro substitution in 5-Amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile likely confers:
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Increased lipophilicity compared to non-halogenated analogs
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Modified electronic properties of the pyrazole ring
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Altered hydrogen bonding capabilities
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Potentially enhanced metabolic stability
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Distinct binding interactions with biological targets
These differences highlight the importance of substitution patterns in fine-tuning the properties of pyrazole derivatives for specific applications .
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